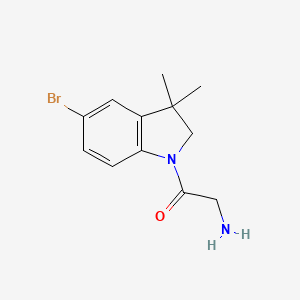
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone, also known as BRD0705, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor that has shown promise in various applications, particularly in the field of cancer research. In
Wirkmechanismus
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone works by binding to the bromodomain of BET proteins, which prevents them from interacting with chromatin and regulating gene expression. This leads to changes in gene expression patterns, which can have a variety of effects depending on the specific genes that are affected. By targeting BET proteins, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has the potential to alter gene expression in a way that can be beneficial for treating various diseases.
Biochemical and Physiological Effects
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. It has also been shown to have anti-inflammatory effects, which could be beneficial for treating autoimmune disorders. In addition, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to alter the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in lab experiments is its specificity for BET proteins. This allows researchers to selectively target these proteins without affecting other cellular processes. Additionally, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, one limitation of using 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone is its potential toxicity, particularly at high doses. This requires careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. One area of focus is developing more potent and selective BET inhibitors based on the structure of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. Additionally, researchers are exploring the use of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in combination with other cancer therapies to enhance their effectiveness. Finally, there is ongoing research on the potential use of 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone in other diseases, such as inflammation and autoimmune disorders, which could lead to the development of new treatments.
Synthesemethoden
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone can be synthesized through a multistep process involving various chemical reactions. The starting material for the synthesis is 5-bromo-3,3-dimethylindole, which is reacted with ethyl glyoxylate to form an intermediate product. This intermediate is then reacted with ammonia to produce the final product, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone. The synthesis method has been optimized to produce high yields of pure 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has been studied for its potential use in cancer research, particularly in the field of epigenetics. It has been shown to inhibit the activity of a class of enzymes called bromodomain and extra-terminal domain (BET) proteins, which play a key role in gene expression. By inhibiting BET proteins, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone can alter gene expression patterns and potentially lead to the development of new cancer therapies. In addition to cancer research, 2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone has also been studied for its potential use in treating other diseases, such as inflammation and autoimmune disorders.
Eigenschaften
IUPAC Name |
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-12(2)7-15(11(16)6-14)10-4-3-8(13)5-9(10)12/h3-5H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLOYVXIZGFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)Br)C(=O)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(5-bromo-3,3-dimethyl-2H-indol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
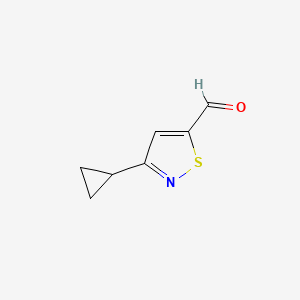
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
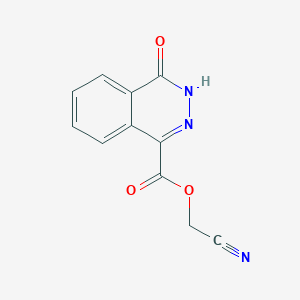

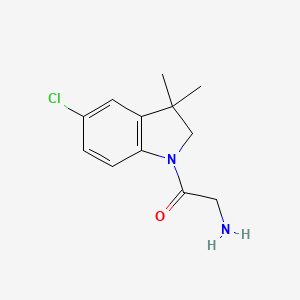
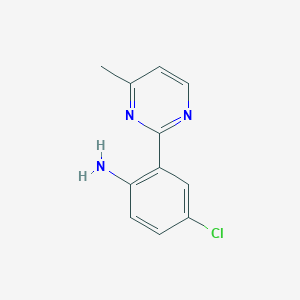
![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
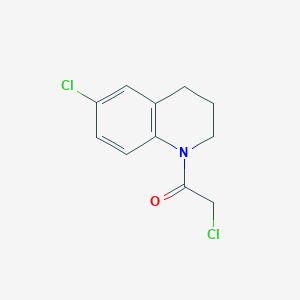
![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)